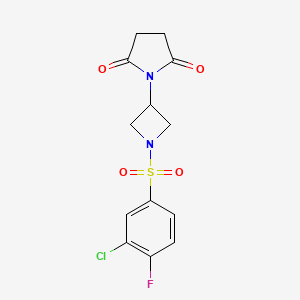

1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

This compound features a pyrrolidine-2,5-dione core substituted with a 3-chloro-4-fluorophenylsulfonyl group via an azetidine (four-membered nitrogen-containing ring). The azetidine ring introduces conformational rigidity compared to larger heterocycles like piperidine or piperazine.

Properties

IUPAC Name |

1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O4S/c14-10-5-9(1-2-11(10)15)22(20,21)16-6-8(7-16)17-12(18)3-4-13(17)19/h1-2,5,8H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWJHECPTLQGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using reagents such as sulfonyl chlorides.

Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolidine-2,5-dione ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Interaction with Receptors: It may interact with specific receptors on the cell surface, modulating cellular signaling pathways.

Disruption of Cellular Processes: The compound can disrupt various cellular processes, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Key Differentiators

- Azetidine vs.

- Sulfonyl vs. Sulfanyl : The sulfonyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility over sulfanyl-containing analogs () .

Biological Activity

1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that combines elements of azetidine and pyrrolidine, along with a sulfonamide group, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be identified by its Chemical Abstracts Service (CAS) number 2034390-15-1. Its molecular formula is , indicating the presence of chlorine and fluorine substituents that may enhance its biological activity. The sulfonamide functional group is particularly significant due to its established role in various therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety can inhibit certain enzymes, potentially leading to antimicrobial or anti-inflammatory effects. The chlorine and fluorine substituents may enhance the compound's binding affinity and selectivity towards these targets.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds targeting the Murine Double Minute 2 (MDM2) protein have shown promise in inhibiting tumor growth in various cancer models .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2034390-15-1 |

| Molecular Formula | C13H14ClFNO3S |

| Molecular Weight | 303.77 g/mol |

| Biological Targets | Enzymes, Receptors |

| Potential Activities | Antimicrobial, Anticancer |

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial properties of related sulfonamide derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways.

Case Study 2: Anticancer Efficacy

In a murine model, compounds structurally similar to this compound exhibited moderate tumor growth inhibition when administered at therapeutic doses. These findings support the hypothesis that structural modifications can enhance biological activity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.